molecular formula C9H14N2OS B15057393 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol

Cat. No.: B15057393
M. Wt: 198.29 g/mol
InChI Key: DGFQKRLAMZHBML-UHFFFAOYSA-N
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Description

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol typically involves the reaction of cyclopropylamine with a thiazole derivative. One common method includes the use of 2-aminothiazole, which reacts with cyclopropylmethyl bromide in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly due to the biological activities of thiazole derivatives.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

2-[[cyclopropyl(1,3-thiazol-5-yl)methyl]amino]ethanol

InChI

InChI=1S/C9H14N2OS/c12-4-3-11-9(7-1-2-7)8-5-10-6-13-8/h5-7,9,11-12H,1-4H2

InChI Key

DGFQKRLAMZHBML-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CN=CS2)NCCO

Origin of Product

United States

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